molecular formula C14H21N3 B11776206 3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine

3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine

Cat. No.: B11776206
M. Wt: 231.34 g/mol
InChI Key: TWULGEZDDMDNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine is a heterocyclic compound that features both piperidine and pyrrolidine rings attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine typically involves the formation of the pyridine core followed by the introduction of the piperidine and pyrrolidine substituents. One common method involves the reaction of 2-chloropyridine with piperidine and pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may lead to the formation of partially or fully reduced pyridine rings.

Scientific Research Applications

3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-2-YL)pyridine: Lacks the pyrrolidine ring, which may affect its binding properties and reactivity.

    5-(Pyrrolidin-1-YL)pyridine: Lacks the piperidine ring, which may influence its overall stability and interaction with targets.

Uniqueness

3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct structural and electronic properties. This dual functionality can enhance its versatility and effectiveness in various applications compared to similar compounds.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

3-piperidin-2-yl-5-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C14H21N3/c1-2-6-16-14(5-1)12-9-13(11-15-10-12)17-7-3-4-8-17/h9-11,14,16H,1-8H2

InChI Key

TWULGEZDDMDNIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=CN=C2)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.